Sodium malate
Overview
Description
Sodium malate is a compound with the chemical formula Na₂(C₄H₄O₅). It is the sodium salt of malic acid, a naturally occurring substance found in many fruits. This compound is commonly used as a food additive, where it serves as an acidity regulator and flavoring agent. It is known for its ability to enhance the taste of food products and is often used in beverages, confectioneries, and processed foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium malate is typically synthesized by neutralizing malic acid with sodium hydroxide. The reaction can be represented as follows:
C₄H₆O₅ (malic acid) + 2 NaOH → Na₂C₄H₄O₅ (sodium malate) + 2 H₂O
This reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain this compound in its solid form .
Industrial Production Methods: In industrial settings, this compound is produced by reacting malic acid with sodium carbonate or sodium bicarbonate. The process involves dissolving malic acid in water and gradually adding sodium carbonate or sodium bicarbonate until the pH reaches a neutral level. The solution is then concentrated and crystallized to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium malate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to produce oxaloacetate, a key intermediate in the citric acid cycle.
Reduction: It can be reduced to malic acid under specific conditions.
Substitution: this compound can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other salts or acids can lead to the formation of different malate salts.
Major Products Formed:
Oxaloacetate: Formed during oxidation.
Malic Acid: Formed during reduction.
Other Malate Salts: Formed during substitution reactions.
Scientific Research Applications
Sodium malate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and processes.
Biology: this compound plays a crucial role in the citric acid cycle, which is essential for cellular respiration and energy production.
Medicine: It is used in formulations to enhance the bioavailability of certain drugs and as an excipient in pharmaceutical preparations.
Industry: this compound is used in the food industry as an acidity regulator and flavor enhancer. .
Mechanism of Action
Sodium malate exerts its effects primarily through its role in the citric acid cycle. It acts as an intermediate that facilitates the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, releasing energy in the form of adenosine triphosphate (ATP). The compound interacts with various enzymes and coenzymes, including malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate .
Comparison with Similar Compounds
Potassium Malate: Similar to sodium malate but contains potassium ions instead of sodium ions.
Calcium Malate: Contains calcium ions and is often used as a calcium supplement.
Magnesium Malate: Contains magnesium ions and is used for its potential health benefits, including muscle relaxation and energy production.
Uniqueness of this compound: this compound is unique due to its high solubility in water and its effectiveness as a flavor enhancer and acidity regulator. Its role in the citric acid cycle also makes it a valuable compound in biological and medical research .
Properties
IUPAC Name |
disodium;2-hydroxybutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMTJGUQUYPIV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6915-15-7 (Parent) | |
Record name | Sodium malate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046831 | |
Record name | Disodium 2-hydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder or lumps | |
Record name | SODIUM MALATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Freely soluble in water | |
Record name | SODIUM MALATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
676-46-0, 22798-10-3 | |
Record name | Sodium malate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 2-hydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium malate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | disodium malate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM MALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFF9N315F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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